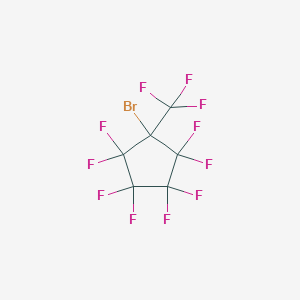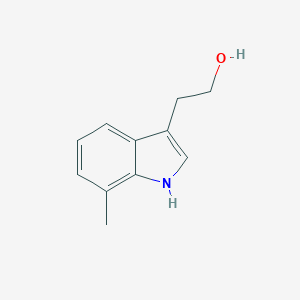
2-(7-Methyl-1H-indol-3-YL)ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(7-Methyl-1H-indol-3-YL)ethanol and related compounds involves various chemical reactions, including catalytic hydrogenation and carbonylation processes. For example, Frydenvang et al. (2004) discuss the synthesis and resolution of racemic 2-(2,3-dihydro-lH-indol-3-yl)ethanol through catalytic hydrogenation, highlighting techniques for isolating enantiomers via chiral chromatography (Frydenvang et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-(7-Methyl-1H-indol-3-YL)ethanol and similar compounds has been elucidated using techniques such as X-ray crystallography. The determination of absolute stereochemistry and the assignment of (S) configuration to certain enantiomers showcase the complexity of these molecules (Frydenvang et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 2-(7-Methyl-1H-indol-3-YL)ethanol and derivatives can be diverse. For instance, the compound and its analogs participate in protecting group chemistry, carbene complex formation, and undergo various rearrangements, demonstrating their reactivity and potential in synthetic chemistry applications (Elladiou & Patrickios, 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Domino Reaction Synthesis : A study demonstrated the synthesis of functionalized indol-3-yl acrylates using a domino reaction involving arylamines, methyl propiolate, aromatic aldehydes, and indole in ethanol, with FeCl3 as a catalyst. The process efficiently produced methyl 2-(1H-indol-3-yl)arylmethyl-3-arylamino)acrylates in good yields (Zhang, Sun, & Yan, 2012).
- Calorimetric and Computational Study : The standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol was derived using static-bomb calorimetry and Calvet microcalorimetry. This study provides valuable thermochemical data for this compound (Carvalho et al., 2019).
Catalysis and Green Chemistry Applications :
- L-Proline-Catalyzed Knoevenagel Condensation : L-Proline was used as an eco-friendly catalyst in ethanol for the Knoevenagel condensation of indole-3-carboxyaldehydes. This synthesis approach aligns with the principles of green chemistry (Venkatanarayana & Dubey, 2012).
Pharmaceutical and Medical Research :
- Ulcer Prevention : Research on 3,4,5-Tihydroxy-N0-[(2-Methyl-1H-Indol-3yl)Methylidene]Benzohydrazide, a derivative of indole, indicated potential for ulcer prevention in a rat model. This compound showed promise in increasing mucus secretion and reducing gastric acidity (Tayeby et al., 2017).
Organometallic Chemistry and Catalysis :
- Carbene Complexes of Cycloplatinated Indoles : A study explored the reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2(DMSO)2, leading to the formation of cycloplatinated products. These complexes have potential applications in organometallic chemistry and catalysis (Tollari et al., 2000).
Orientations Futures
The future directions for “2-(7-Methyl-1H-indol-3-YL)ethanol” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-10-9(5-6-13)7-12-11(8)10/h2-4,7,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBKPDQVCRMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methyl-1H-indol-3-YL)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



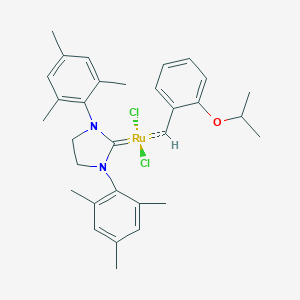
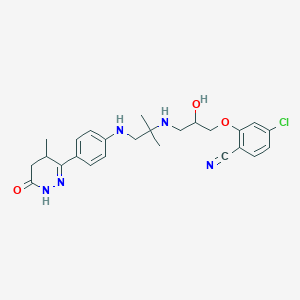
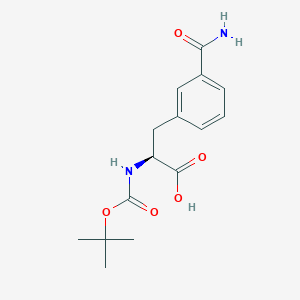
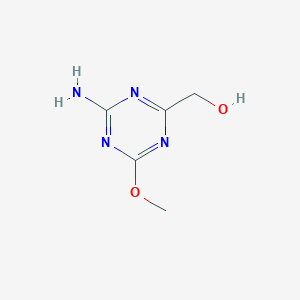
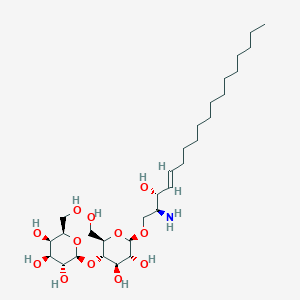
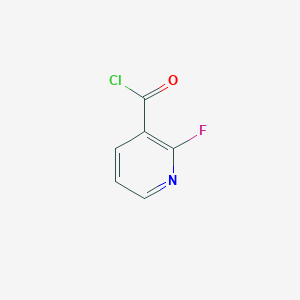
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
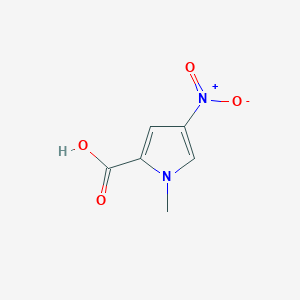
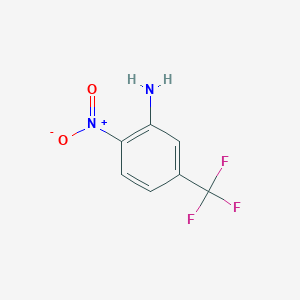
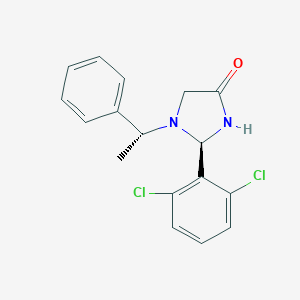
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
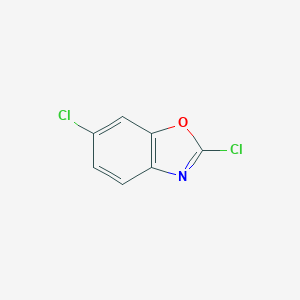
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
